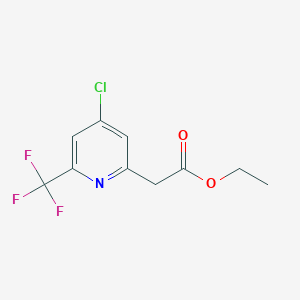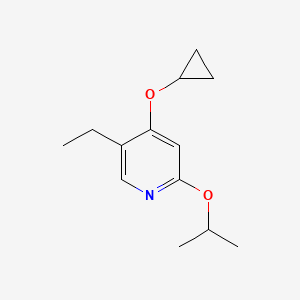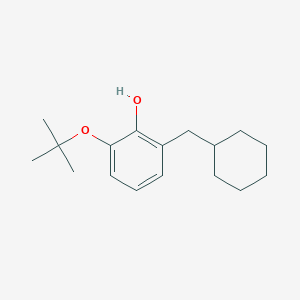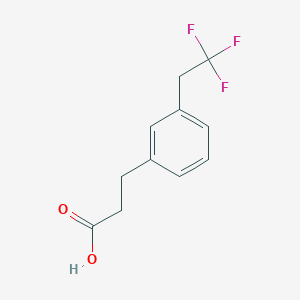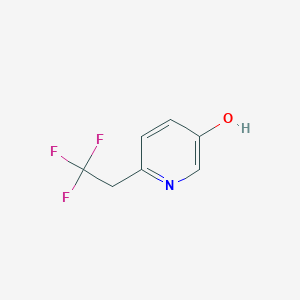
6-(2,2,2-Trifluoroethyl)pyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2,2-Trifluoroethyl)pyridin-3-OL is a fluorinated pyridine derivative with the molecular formula C7H6F3NO. This compound is characterized by the presence of a trifluoroethyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method is the reaction of 2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. For example, the reaction of 2,3,6-trifluoropyridine with methanol in the presence of sodium methoxide can yield 3,6-difluoro-2-methoxypyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the desired product .
化学反応の分析
Types of Reactions
6-(2,2,2-Trifluoroethyl)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can lead to the formation of various substituted pyridines .
科学的研究の応用
6-(2,2,2-Trifluoroethyl)pyridin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
作用機序
The mechanism of action of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2,3,6-Trifluoropyridine: A precursor in the synthesis of 6-(2,2,2-Trifluoroethyl)pyridin-3-OL.
3,6-Difluoro-2-methoxypyridine: Another fluorinated pyridine derivative with different substituents
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and advanced materials .
特性
分子式 |
C7H6F3NO |
|---|---|
分子量 |
177.12 g/mol |
IUPAC名 |
6-(2,2,2-trifluoroethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)3-5-1-2-6(12)4-11-5/h1-2,4,12H,3H2 |
InChIキー |
ROTDKNSQHNOSCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1O)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


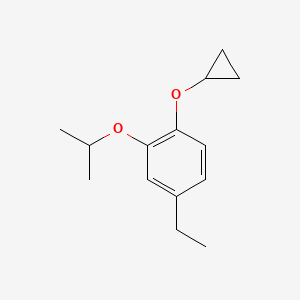
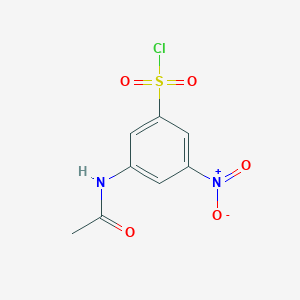
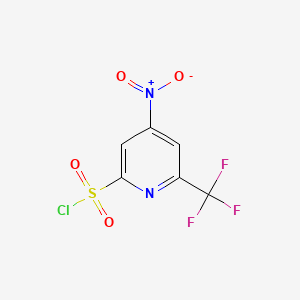
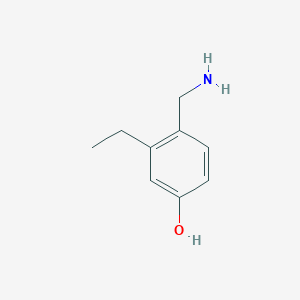
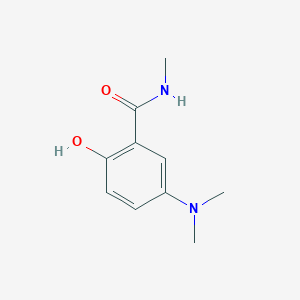
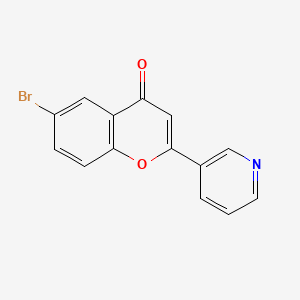
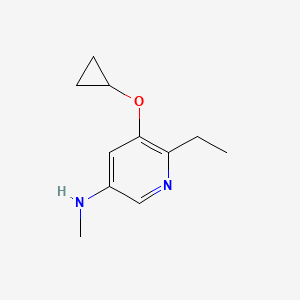
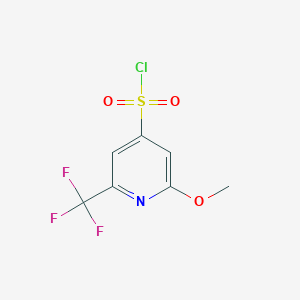
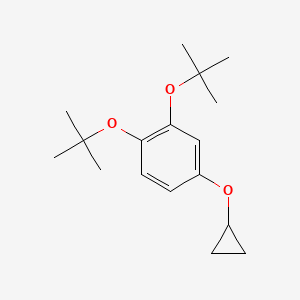
![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
